molecular formula C17H21N3O2S B2779811 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea CAS No. 497060-43-2

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2779811
CAS No.: 497060-43-2
M. Wt: 331.43
InChI Key: IHQCVRSMOFRMRZ-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative characterized by two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a pyridin-3-ylmethyl group, linked via a thiourea (-NH-CS-NH-) bridge. The molecular formula is C₁₇H₂₁N₃O₂S, with a molecular weight of 331.43 g/mol.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-21-15-6-5-13(10-16(15)22-2)7-9-19-17(23)20-12-14-4-3-8-18-11-14/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQCVRSMOFRMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Thiourea Bond

Thioureas undergo hydrolysis under acidic or basic conditions, yielding urea and mercaptan derivatives. For this compound:

  • Acidic hydrolysis : Breakdown into 2-(3,4-dimethoxyphenyl)ethylamine and pyridin-3-ylmethyl mercaptan .

  • Basic hydrolysis : Formation of thiocyanate intermediates, which may further decompose.

Substitution Reactions

The sulfur atom in thioureas can act as a leaving group, enabling nucleophilic substitution:

  • Reaction with Grignard reagents or nucleophiles (e.g., amines) to replace S with other groups (e.g., NH₂, OH).

  • Example: Conversion to urea analogs via substitution .

Cycloaddition Reactions

Thioureas participate in cycloaddition reactions, such as:

  • Hügershoff reaction : Thiocarbonyls react with α,β-unsaturated carbonyls to form heterocycles (e.g., thiazoles) .

  • Michael addition : Possible conjugate addition to α,β-unsaturated systems.

Table 2: Cycloaddition Potential

Reaction TypeProductsCatalytic Conditions
HügershoffThiazole derivativesBromine, reflux conditions
Michael additionβ-AmidothiolsBase (e.g., pyridine)

Stability and Reactivity Trends

  • Sensitivity to pH : The thiourea group is unstable under extreme pH, leading to hydrolysis.

  • Coordination Chemistry : The pyridine and indole moieties may enable metal coordination, influencing reactivity .

  • Biological Interactions : Potential binding to enzymes via π-π stacking or hydrogen bonding, as observed in related thioureas .

Experimental Data and Characterization

  • Spectral Analysis :

    • ¹H NMR : Peaks for aromatic protons (~7–8 ppm) and methoxy groups (~3.8 ppm).

    • ¹³C NMR : Carbonyl signals (~180 ppm) and aromatic carbons (~120–150 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 331 (calculated for C₁₇H₂₁N₃O₂S) .

Table 3: Analytical Data

TechniqueKey Observations
¹H NMRAromatic signals, methoxy singlet
¹³C NMRThiocarbonyl (C=S) at ~180 ppm
MS[M]+ at 331.4 g/mol

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 331.4 g/mol
  • IUPAC Name : 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea

The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and participate in various chemical reactions. Its structural characteristics contribute to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiourea derivatives, including 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines such as HeLa (cervical carcinoma), CEM (human T-lymphocyte), and L1210 (murine leukemia) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

Thioureas are recognized for their antimicrobial activities. Studies have shown that derivatives related to this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The mechanism typically involves disrupting microbial cell wall synthesis or function.

Antiparasitic Effects

Research has also highlighted the antiparasitic properties of thiourea derivatives. The compound has been evaluated for its efficacy against various parasitic infections, showing promising results in inhibiting the growth of parasites through mechanisms that may involve interference with metabolic pathways .

Synthesis Strategies

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation between appropriate amines and isothiocyanates.
  • Multi-step Synthesis : This involves the sequential addition of functional groups to build the desired structure while ensuring high yields and purity.

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer activity of thiourea derivatives demonstrated that modifications in substituents significantly affect their potency against cancer cells. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups . The IC50 values for these compounds were notably lower than those of conventional chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of thioureas against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments in combating resistant bacterial strains .

Summary Table of Applications and Activities

ApplicationActivity TypeReference(s)
AnticancerAntiproliferative ,
AntimicrobialBactericidal/Fungicidal
AntiparasiticInhibitory Activity

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Electronic Properties The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating methoxy groups, enhancing π-π interactions with aromatic protein residues. The ionic azanium chloride intermediate () exhibits distinct solubility and reactivity due to its charged state, making it more suitable for crystallization studies than neutral thioureas .

Synthetic Pathways The target compound likely employs thiourea-forming reactions, such as the coupling of isothiocyanates with amines. highlights the use of similar intermediates in alkaloid synthesis, suggesting shared alkylation or condensation steps .

For example, fluorinated pyridines (as in ) are common in kinase inhibitors, and dual methoxyphenyl groups (as in ) are prevalent in natural product-inspired drug design .

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative with promising biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound has garnered interest due to its structural features that enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea is represented as follows:

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 345.43 g/mol
  • Chemical Structure :
Structure C17H21N3O2S\text{Structure }\text{C}_1\text{7H}_{2}\text{1N}_3\text{O}_2\text{S}

This compound features a thiourea moiety, which is known for its diverse biological activities.

Antibacterial Activity

Thiourea derivatives have been widely studied for their antibacterial properties. Research indicates that 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea exhibits significant antibacterial activity against various strains of bacteria.

  • Mechanism : The antibacterial action is primarily attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
  • Efficacy : In comparative studies, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and K. pneumoniae .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively documented, particularly in human cancer cell lines.

  • Cell Lines Tested : Notably, the compound has shown remarkable cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2).
  • Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including topoisomerase inhibition .
Cancer Cell LineIC50 (µM)Reference Compound
HTC-11625Harmine
HepG-230Harmine

Study 1: Antibacterial Efficacy

In a study conducted by Sumaira et al., several thiourea derivatives were synthesized and tested for their antibacterial properties. The results indicated that the tested compounds, including the focus compound, exhibited significant activity against multi-drug resistant strains .

Study 2: Anticancer Evaluation

A separate study evaluated the anticancer effects of various thiourea derivatives on human cancer cell lines. The results showed that the compound significantly inhibited cell growth in both HTC-116 and HepG-2 cells compared to control groups .

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